

# comparative efficacy of CCT129202 and Barasertib (AZD1152)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | CCT129202 |           |  |  |  |
| Cat. No.:            | B1683943  | Get Quote |  |  |  |

A Comparative Guide to Aurora Kinase Inhibitors: **CCT129202** vs. Barasertib (AZD1152)

For researchers and drug development professionals navigating the landscape of oncology therapeutics, a clear understanding of the comparative efficacy and mechanisms of novel agents is paramount. This guide provides a detailed comparison of two prominent Aurora kinase inhibitors, **CCT129202** and Barasertib (AZD1152), with a focus on their performance supported by experimental data.

### Introduction to CCT129202 and Barasertib

Both **CCT129202** and Barasertib are potent small molecule inhibitors of the Aurora kinase family, a group of serine/threonine kinases that play crucial roles in mitotic progression.[1][2] Overexpression of Aurora kinases is frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[1][3] While both compounds target Aurora kinases, they exhibit differences in their selectivity, potency, and clinical development status.

CCT129202 is a novel imidazopyridine-based inhibitor of Aurora kinases.[1] Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in vivo to its active moiety, AZD1152-HQPA (also known as Barasertib-hQPA).[4][5] Barasertib has been more extensively evaluated in clinical trials, particularly for hematological malignancies.[6][7][8]

# **Comparative Efficacy and Potency**



The following tables summarize the in vitro potency and cellular activity of **CCT129202** and Barasertib from various studies.

Table 1: Biochemical Potency Against Aurora Kinases

| Compound                         | Target   | IC50                   | Ki                            | Selectivity<br>Notes                                                                                                                                                                                                                                              |
|----------------------------------|----------|------------------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CCT129202                        | Aurora A | 42 nM[3][9]            | 49.8 nM (ATP-competitive)[10] | Pan-Aurora inhibitor. Also inhibits Aurora B (IC50: 198 nM) and Aurora C (IC50: 227 nM). [3][9] At 1 μM, it showed 92% inhibition of Aurora A and 60% of Aurora B. [10] It has some cross-reactivity with FGFR3, PDGFRβ, and GSK3β at higher concentrations. [11] |
| Barasertib<br>(AZD1152-<br>HQPA) | Aurora B | 0.37 nM[3][12]<br>[13] | < 1 nM[4]                     | Highly selective for Aurora B.  Over 3700-fold more selective for Aurora B than Aurora A (IC50: 1368 nM).[12]  [14] Ki for Aurora A is 1.4 µM.[4]  [15]                                                                                                           |



Table 2: In Vitro Cellular Activity

| Compound                         | Cell Line                                                    | Assay                      | GI50 / IC50             | Key<br>Observations                                                                                                                                          |
|----------------------------------|--------------------------------------------------------------|----------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CCT129202                        | Various human<br>tumor cell lines                            | Cell Growth<br>Inhibition  | 0.08 μM - 1.7<br>μM[10] | Induces accumulation of cells with ≥4N DNA content, leading to apoptosis.[1][10] Abrogates nocodazole- induced mitotic arrest and causes spindle defects.[1] |
| Barasertib<br>(AZD1152-<br>HQPA) | Leukemia cell<br>lines (MOLM13,<br>MV4-11, PALL-2)           | Growth Inhibition          | 3 - 40 nM[14][16]       | Induces accumulation of cells with 4N/8N DNA content, followed by apoptosis.[16] Prevents cell division and reduces cell viability.[2]                       |
| Barasertib<br>(AZD1152-<br>HQPA) | Human colon,<br>lung, and<br>hematologic<br>tumor xenografts | Tumor Growth<br>Inhibition | Not specified           | Potently inhibited tumor growth.[2]                                                                                                                          |
| CCT129202                        | HCT116<br>xenografts                                         | Tumor Growth<br>Inhibition | 57.7% inhibition        | Administered intraperitoneally. [1][10]                                                                                                                      |



## **Mechanism of Action and Signaling Pathways**

Both **CCT129202** and Barasertib exert their anticancer effects by inhibiting Aurora kinases, leading to defects in mitosis and subsequent cell death. However, their differing selectivity profiles may result in distinct downstream cellular consequences.

**CCT129202**, as a pan-Aurora inhibitor, affects the functions of both Aurora A and Aurora B.[10] [17] Inhibition of Aurora A disrupts centrosome maturation and spindle formation, while inhibition of Aurora B interferes with chromosome segregation and cytokinesis.[15] This dual inhibition leads to aberrant mitosis and apoptosis.[1] A notable downstream effect of **CCT129202** is the induction of the cyclin-dependent kinase inhibitor p21, leading to hypophosphorylation of the retinoblastoma protein (Rb) and inhibition of the E2F transcription factor.[1]

Barasertib, being highly selective for Aurora B, primarily disrupts the chromosomal passenger complex (CPC), of which Aurora B is the catalytic subunit.[15] This leads to failures in chromosome alignment and segregation, resulting in endoreduplication (repeated rounds of DNA synthesis without cell division) and the formation of polyploid cells, which can then undergo apoptosis.[2][15] A key pharmacodynamic marker of Barasertib activity is the inhibition of histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B.[2][16]





Click to download full resolution via product page

Caption: Simplified signaling pathway of CCT129202 and Barasertib. (Within 100 characters)

# **Experimental Protocols**



Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate Aurora kinase inhibitors.

In Vitro Kinase Assay (for IC50 determination):

- Recombinant human Aurora A or Aurora B enzyme is incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA).
- A specific substrate (e.g., myelin basic protein or a synthetic peptide) and ATP (often at its Km concentration) are added to the reaction mixture.
- The inhibitor (CCT129202 or Barasertib-HQPA) is added at various concentrations.
- The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).
- The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
- The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescencebased assay.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (for GI50 determination):

- Human tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- The cells are treated with a range of concentrations of the test compound (CCT129202 or Barasertib-HQPA) for a specified period (e.g., 72 hours).
- Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, resazurin, or CellTiter-Glo.
- The absorbance or fluorescence is measured using a plate reader.



• The concentration of the compound that causes 50% growth inhibition (GI50) is determined by comparing the growth of treated cells to untreated control cells.

Flow Cytometry for Cell Cycle Analysis:

- Cells are treated with the inhibitor for various time points (e.g., 24, 48, 72 hours).
- Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
- Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
- The DNA content of individual cells is analyzed using a flow cytometer.
- The percentages of cells in different phases of the cell cycle (G1, S, G2/M) and the proportion of polyploid cells (>4N DNA content) are quantified.



Click to download full resolution via product page

**Caption:** A typical workflow for the preclinical and clinical evaluation of Aurora kinase inhibitors. (Within 100 characters)

# **Clinical Development and Outlook**

Barasertib has undergone more extensive clinical investigation compared to **CCT129202**. It has been evaluated in Phase I and II clinical trials for advanced solid tumors and hematologic



malignancies, particularly acute myeloid leukemia (AML).[6][7][8][18] In a Phase II study in elderly patients with AML, Barasertib showed a significant improvement in the objective complete response rate compared to low-dose cytosine arabinoside.[7][19] However, its clinical development has also been associated with toxicities, most notably myelosuppression (neutropenia) and stomatitis.[7][18][20]

The clinical development status of **CCT129202** is less clear from the available literature, suggesting it may still be in the preclinical or early clinical stages of investigation.

## Conclusion

Both **CCT129202** and Barasertib are potent inhibitors of Aurora kinases with demonstrated anti-proliferative activity in preclinical models. The key differentiator lies in their selectivity profile and clinical development stage. Barasertib is a highly selective Aurora B inhibitor that has shown clinical activity, albeit with a notable toxicity profile. **CCT129202** is a pan-Aurora inhibitor, which may offer a different spectrum of activity and potential toxicities. The choice between targeting Aurora B specifically or inhibiting multiple Aurora kinases remains a subject of ongoing research. Further studies, ideally including direct head-to-head comparisons, are needed to fully elucidate the relative therapeutic potential of these two agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. Aurora B Inhibitors as Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]



- 7. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Aurora kinase inhibitors: Progress towards the clinic PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative efficacy of CCT129202 and Barasertib (AZD1152)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683943#comparative-efficacy-of-cct129202-and-barasertib-azd1152]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com